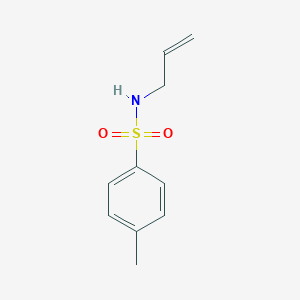

N-Allyl-4-methylbenzenesulfonamide

Vue d'ensemble

Description

N-Allyl-4-methylbenzenesulfonamide is an organic compound with the molecular formula C10H13NO2S. It is a derivative of benzenesulfonamide where the sulfonamide group is substituted with an allyl group and a methyl group on the benzene ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Allyl-4-methylbenzenesulfonamide is typically synthesized through a nucleophilic substitution reaction. The process involves the reaction between allyl amine and p-toluenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, which facilitates the nucleophilic attack of the amine on the sulfonyl chloride, leading to the formation of the sulfonamide .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of a semi-miscible biphasic solvent system has been reported to result in higher yields, decreased reaction times, and simplified workup procedures .

Analyse Des Réactions Chimiques

Types of Reactions: N-Allyl-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The primary reaction for its synthesis.

Oxidation and Reduction: These reactions can modify the functional groups on the compound.

Substitution Reactions: The allyl and methyl groups can be substituted under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Allyl amine and p-toluenesulfonyl chloride in the presence of pyridine.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Nucleophilic Substitution: this compound.

Oxidation: Products with oxidized functional groups.

Reduction: Products with reduced functional groups.

Applications De Recherche Scientifique

Chemistry

N-Allyl-4-methylbenzenesulfonamide serves as a catalyst in ring-closing enyne metathesis reactions. This application is significant in organic synthesis, enabling the formation of complex cyclic structures from simpler precursors.

Biology

The sulfonamide moiety of this compound is integral to its biological activity. It has been explored for its potential in drug design targeting various diseases:

- Antibacterial : Sulfonamides are known for their antibacterial properties, making them useful in developing antibiotics.

- Anticancer : Compounds containing the sulfonamide group have shown promise in cancer therapies due to their ability to inhibit tumor growth.

- Anti-inflammatory and Antiviral : Research indicates potential applications in treating inflammatory diseases and viral infections .

Medicine

This compound derivatives are being investigated for their effects on central nervous system disorders, including Alzheimer's disease. Specifically, compounds that inhibit γ-secretase activity have been linked to reduced amyloid β-peptide production, which is associated with Alzheimer's pathology .

Case Study 1: Synthesis and Characterization

A study reported the synthesis of N-Allyl-N-benzyl-4-methylbenzenesulfonamide via a two-step process that involved treating 4-methylbenzenesulfonyl chloride with primary amines. The resulting compound was characterized using single-crystal X-ray diffraction techniques, revealing insights into its crystalline structure which aids in understanding its reactivity and potential applications .

Case Study 2: Inhibition of γ-Secretase

Research highlighted the development of sulfonamide derivatives that inhibit γ-secretase, crucial for treating Alzheimer's disease. These derivatives demonstrated significant inhibition against the enzyme, suggesting a pathway for therapeutic intervention in neurodegenerative disorders .

Mécanisme D'action

N-Allyl-4-methylbenzenesulfonamide can be compared with other sulfonamide derivatives such as:

- N-Benzyl-4-methylbenzenesulfonamide

- N-Phenyl-4-methylbenzenesulfonamide

- N-Methyl-4-methylbenzenesulfonamide

Uniqueness:

- The presence of the allyl group in this compound provides unique reactivity and potential for further functionalization compared to its analogs.

- The combination of the allyl and methyl groups on the benzene ring enhances its chemical stability and biological activity .

Comparaison Avec Des Composés Similaires

- N-Benzyl-4-methylbenzenesulfonamide

- N-Phenyl-4-methylbenzenesulfonamide

- N-Methyl-4-methylbenzenesulfonamide

These compounds share the sulfonamide moiety but differ in their substituents, leading to variations in their chemical and biological properties .

Activité Biologique

N-Allyl-4-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article provides a detailed overview of its synthesis, biological activity, and relevant research findings.

Synthesis and Characterization

This compound can be synthesized through various methodologies, including the use of benzylation techniques. The synthesis often yields good purity and high yields, with one study reporting a 75% yield for its preparation . The compound has been characterized using techniques such as NMR spectroscopy and single-crystal X-ray diffraction, revealing its crystalline structure and confirming the successful formation of the sulfonamide moiety .

Table 1: Summary of Characterization Techniques

| Technique | Description |

|---|---|

| NMR Spectroscopy | Used to determine molecular structure and purity |

| X-ray Diffraction | Provides crystal structure information |

| Mass Spectrometry | Confirms molecular weight and composition |

Inhibition of γ-Secretase

One of the most significant biological activities associated with this compound is its inhibition of γ-secretase, a multi-subunit protein complex involved in the cleavage of type-1 transmembrane proteins. This inhibition is particularly relevant in the context of Alzheimer's disease (AD), as it leads to decreased production of amyloid β-peptide (Aβ), which accumulates in the brains of AD patients .

Glucocorticoid Receptor Modulation

The compound also exhibits activity as a nonsteroidal glucocorticoid receptor modulator. The glucocorticoid receptor (GR) plays a crucial role in mediating the effects of glucocorticoids, which are widely used as anti-inflammatory agents. Compounds that modulate GR activity can potentially serve therapeutic roles in treating inflammatory conditions .

Antiviral Activity

Research has indicated that derivatives related to this compound may possess antiviral properties. For example, studies on similar sulfonamide compounds have shown effectiveness against hepatitis B virus (HBV) by promoting the formation of empty capsids through specific interactions with HBV core proteins . This suggests a potential pathway for developing antiviral therapies.

Case Study 1: γ-Secretase Inhibition

In a study focused on sulfonamide derivatives, compounds similar to this compound were evaluated for their ability to inhibit γ-secretase activity. The results demonstrated that these compounds could significantly reduce Aβ production in cellular models, supporting their potential use in AD treatment strategies .

Case Study 2: Glucocorticoid Receptor Modulation

Another study explored the effects of various sulfonamide derivatives on GR activity. It was found that certain modifications to the sulfonamide structure enhanced GR antagonistic activity, suggesting that this compound could be optimized for improved therapeutic efficacy against inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Allyl-4-methylbenzenesulfonamide, and what reaction conditions optimize yield?

- Methodology : The compound is typically synthesized via tosylation of allylamine using 4-methylbenzenesulfonyl chloride under basic conditions. For example, treatment of allylamine with NaH and subsequent reaction with TMS-EBX (trimethylsilyl ethynylbenziodoxolone) in THF yields the product (74% yield after silica gel chromatography) . Alternative routes involve benzylation using benzyl bromide, producing derivatives like N-allyl-N-benzyl-4-methylbenzenesulfonamide (orthorhombic crystal system confirmed by X-ray diffraction) . Key factors include stoichiometric control of NaH (1 equiv) and inert atmosphere to prevent side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodology :

- ¹H NMR : Peaks at δ 7.63 (d, J = 8.3 Hz, ArH) and δ 5.70 (ddt, allyl protons) confirm aromatic and allyl groups .

- IR : Stretching frequencies at ~1353 cm⁻¹ (S=O symmetric) and ~1160 cm⁻¹ (S=O asymmetric) validate the sulfonamide moiety .

- Melting Point : Reported values range from 68°C (pure compound) to 90–95°C (variants with impurities), necessitating recrystallization for purity verification .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Methodology :

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact (GHS Category 2/2A). Avoid dust formation; work in a fume hood .

- Storage : Keep in sealed containers at 2–8°C in dry, ventilated areas. Incompatible with strong oxidizers due to sulfonamide reactivity .

Q. What purification strategies are effective for isolating this compound after synthesis?

- Methodology : Silica gel column chromatography (eluent: 90:10 ethyl acetate/hexane) is standard . For crystalline derivatives, slow evaporation from ethanol/water mixtures enhances purity . Flash chromatography (hexane/ethyl acetate gradients) resolves non-polar byproducts .

Q. How can researchers confirm the success of this compound functionalization reactions (e.g., benzylation)?

- Methodology : Monitor reaction progress via TLC (Rf shift) and confirm using ¹³C NMR. For example, benzylation introduces new peaks at δ 138.4 (quaternary carbon) and δ 50.0 (N–CH₂–Ph) . X-ray crystallography (e.g., SHELXL refinement) provides definitive structural proof .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (e.g., SHELX suite) reveals bond lengths and angles. For N-allyl-N-benzyl derivatives, S=O bond lengths (~1.43 Å) and tetrahedral sulfur geometry confirm sulfonamide conformation . Use ORTEP-3 for visualizing thermal ellipsoids and validating space groups (e.g., Pna2₁) .

Q. What experimental and computational approaches address contradictions in reported melting points or spectral data?

- Methodology :

- Recrystallization : Purify samples using solvents like ethanol to eliminate impurities affecting melting points .

- HPLC-MS : Detect trace contaminants causing NMR shifts (e.g., δ 2.42 ppm for methyl groups) .

- DFT Calculations : Compare computed IR spectra with experimental data to identify misassignments .

Q. How can researchers optimize catalytic alkynylation reactions involving this compound?

- Methodology : Screen catalysts (e.g., Pd/Cu systems) and solvents (THF vs. DMF) to enhance chemoselectivity. For example, TMS-EBX-mediated alkynylation requires strict anhydrous conditions and slow reagent addition to minimize side reactions (e.g., over-alkynylation) . Monitor yields via GC-MS and adjust stoichiometry (1:1 NaH:substrate) .

Q. What mechanistic insights explain the reactivity of this compound in [4+2] cycloadditions or palladium-catalyzed couplings?

- Methodology :

- Kinetic Studies : Vary temperature and monitor reaction rates to identify rate-limiting steps (e.g., allyl group activation).

- Isotopic Labeling : Use deuterated analogs to trace proton transfer pathways in cycloadditions .

- XAS/XPS : Characterize palladium intermediates during cyanopalladation to elucidate electronic effects .

Q. How do steric and electronic properties of this compound influence its role as a substrate in multi-step syntheses?

- Methodology :

- Hammett Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on benzene) with reaction rates in SNAr or cross-couplings.

- Molecular Modeling : Use software like Gaussian to predict regioselectivity in allylic substitutions .

- Comparative Studies : Contrast reactivity with non-allylated sulfonamides to isolate steric contributions .

Propriétés

IUPAC Name |

4-methyl-N-prop-2-enylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-3-8-11-14(12,13)10-6-4-9(2)5-7-10/h3-7,11H,1,8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQMCYQSCMCMEIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70305130 | |

| Record name | N-Allyl-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70305130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50487-71-3 | |

| Record name | N-Allyl-p-toluenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50487-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 169195 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050487713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 50487-71-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169195 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Allyl-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70305130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.